(S)-(-)-Citronellol: A Comprehensive Technical Guide
(S)-(-)-Citronellol: A Comprehensive Technical Guide
Executive Summary
(S)-(-)-Citronellol is a naturally occurring acyclic monoterpenoid alcohol valued for its distinct, pleasant floral aroma.[1][2] As the levorotatory enantiomer, it is a key constituent in the essential oils of plants like rose and geranium.[2][3][4] Beyond its extensive use in the fragrance and flavor industries, its chiral nature makes it a valuable building block in asymmetric synthesis for pharmaceuticals and other fine chemicals.[5][6] This guide provides an in-depth analysis of the essential chemical and physical properties of (S)-(-)-Citronellol, offering a critical resource for researchers, chemists, and drug development professionals. We will explore its structural identity, detailed physicochemical and spectroscopic characteristics, safety protocols, and natural origins, supported by validated experimental methodologies and authoritative references.
Chemical Identity and Structure
A precise understanding of a molecule's identity is the foundation of all chemical research. (S)-(-)-Citronellol is systematically identified by a set of unique descriptors that define its atomic composition, connectivity, and spatial arrangement.
The structure consists of a C10 carbon chain (an octene backbone) with a hydroxyl group at position 1, and methyl groups at positions 3 and 7.[7] The "(S)" designation specifies the stereochemistry at the chiral center (carbon 3), and the "(-)" indicates its levorotatory optical activity.
Table 1: Chemical Identifiers for (S)-(-)-Citronellol
| Identifier | Value | Source(s) |
| IUPAC Name | (3S)-3,7-Dimethyloct-6-en-1-ol | [8] |
| CAS Number | 7540-51-4 | [1][8][9] |
| Molecular Formula | C₁₀H₂₀O | [7][8][9] |
| Molecular Weight | 156.27 g/mol | [8][9][10] |
| InChI Key | QMVPMAAFGQKVCJ-JTQLQIEISA-N | [9] |
| Synonyms | (-)-β-Citronellol, L-Citronellol, (S)-(-)-3,7-Dimethyl-6-octen-1-ol, β-Rhodinol | [5][8][10][11] |
Physicochemical Properties
The physical and chemical properties of (S)-(-)-Citronellol dictate its behavior in various applications, from its aroma profile in fragrances to its reactivity in chemical synthesis.
Physical State and Organoleptic Properties
(S)-(-)-Citronellol is a colorless, oily liquid at standard temperature and pressure.[7][9] It is characterized by a fresh, floral, rose-like scent.[12] The levorotatory isomer is noted for having a sweet, peach-like flavor, distinguishing it from the bitter taste of its dextrorotatory counterpart.[7][13]
Core Physical Constants
Quantitative physical data is crucial for process design, quality control, and modeling. The following table summarizes the key physical properties of (S)-(-)-Citronellol.
Table 2: Key Physicochemical Properties of (S)-(-)-Citronellol
| Property | Value | Conditions | Source(s) |
| Boiling Point | 225-226 °C | at 1 atm | [9][10] |
| 109-111 °C | at 13 hPa | [9] | |
| Melting Point | < -20 °C | [7] | |
| Density | 0.855 g/cm³ | at 20 °C | [9] |
| Refractive Index (n_D) | 1.456 | at 20 °C | [10] |
| Specific Rotation [α]_D | -5.3° | at 18-20 °C | [7][10] |
| Flash Point | 101 °C | Closed cup (DIN 51758) | [9] |
| Water Solubility | 200 - 325.6 mg/L | at 20-25 °C (Slightly soluble) | [7][10] |
| Log P (Octanol/Water) | 3.66 - 3.91 | at 40 °C | [7][10] |
Solubility Profile
Based on its molecular structure—a primary alcohol with a significant ten-carbon aliphatic chain—(S)-(-)-Citronellol exhibits predictable solubility behavior. It is miscible with common organic solvents like ethanol and diethyl ether, and soluble in chloroform and most fixed oils.[7][10] Its solubility in water is slight, a direct consequence of the dominant hydrophobic character of its long carbon backbone relative to the single polar hydroxyl group.[7]
Optical Activity: A Defining Characteristic
The chirality of (S)-(-)-Citronellol is one of its most important features, influencing its biological activity and sensory properties. Its optical activity is quantified by measuring its specific rotation.
The Principle of Polarimetry
Optical rotation is measured using a polarimeter.[14] The instrument passes plane-polarized light (typically from a sodium D-line source, λ = 589 nm) through a sample.[15] An optically active compound like (S)-(-)-Citronellol will rotate this plane of light.[14] The direction and magnitude of this rotation are measured. A counter-clockwise rotation is designated as levorotatory (-), while a clockwise rotation is dextrorotatory (+).[16]
Experimental Protocol: Determination of Specific Rotation
The determination of specific rotation ([α]) is a fundamental quality control experiment. It requires careful control of experimental parameters to ensure reproducibility.[15][16]
Objective: To accurately measure the specific rotation of a neat sample of (S)-(-)-Citronellol.
Methodology:
-
Instrument Calibration: Ensure the polarimeter is calibrated. With an empty sample tube, the reading should be zero.
-
Sample Preparation: As (S)-(-)-Citronellol is a liquid, it can be measured "neat" (without a solvent).
-
Tube Filling: Carefully fill a 1-decimeter (1 dm) polarimeter tube with the (S)-(-)-Citronellol sample, ensuring no air bubbles are present in the light path.[14]
-
Temperature Control: Maintain the sample and instrument at a constant, specified temperature (e.g., 20 °C), as rotation can be temperature-dependent.[15]
-
Measurement: Place the tube in the polarimeter and measure the observed rotation (α). The reading is taken when the two halves of the visual field have equal intensity.[14]
-
Calculation: For a pure liquid, the specific rotation is calculated using the formula: [α] = α / (l × d) Where:
-
α = observed rotation in degrees.
-
l = path length in decimeters (dm).
-
d = density of the liquid in g/mL at the measurement temperature.[14]
-
Causality and Trustworthiness: This protocol is self-validating. The use of a standard path length (1 dm) and the correction for density normalizes the measurement, making specific rotation an intrinsic physical constant for the compound.[16] Strict temperature control is critical because density and molecular motion, which affect the interaction with polarized light, are temperature-dependent.[15]
Caption: Workflow for Determining Specific Rotation.
Spectroscopic Profile
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For (S)-(-)-Citronellol, NMR, IR, and Mass Spectrometry are key techniques for structural confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. Key expected signals for citronellol include: a multiplet around 5.1 ppm for the vinylic proton (=CH-), a multiplet around 3.7 ppm for the two protons adjacent to the hydroxyl group (-CH₂OH), and several signals in the aliphatic region (0.9-2.2 ppm) corresponding to the methyl and methylene protons.[17]
-
¹³C NMR: The carbon NMR spectrum reveals the different carbon environments. Distinct signals are expected for the two sp² carbons of the double bond (~124 ppm and ~131 ppm), the carbon bearing the hydroxyl group (~61 ppm), and the various sp³ carbons of the backbone and methyl groups.[18]
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present. For (S)-(-)-Citronellol, the two most characteristic absorptions are:
-
A strong, broad band centered around 3300-3400 cm⁻¹ , which is indicative of the O-H stretching vibration of the alcohol group. The broadening is due to intermolecular hydrogen bonding.
-
A medium-intensity band around 1670 cm⁻¹ corresponding to the C=C stretching vibration of the alkene.
Caption: Structure-Spectra Correlation Diagram.
Safety, Handling, and Storage
Proper handling of (S)-(-)-Citronellol is essential in a laboratory or industrial setting. It is classified as a combustible liquid.[9][19]
GHS Hazard Information:
-
Pictogram: GHS07 (Exclamation Mark)[10]
-
Hazard Statements:
Precautionary Measures:
-
Handling: Avoid contact with skin and eyes. Use in a well-ventilated area. Wash hands thoroughly after handling.[21][22]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or a face shield.[11][20]
-
Storage: Store in a cool, dry, well-ventilated place in tightly closed containers.[9] Keep away from heat, sparks, and open flames.[22] It is incompatible with strong oxidizing agents.[19][22]
Natural Occurrence and Biosynthesis
(S)-(-)-Citronellol is a product of secondary metabolism in many aromatic plants.[23] It is particularly abundant in the essential oils of rose (Rosa damascena) where it can comprise 18–55% of the oil, and in geranium (Pelargonium graveolens).[3][4]
The biosynthesis in plants starts from geranyl diphosphate (GPP).[23][24] A multi-step enzymatic process involving geraniol synthase, an alcohol dehydrogenase, and an enantioselective reductase converts GPP first to geraniol, then to (S)-citronellal, and finally reduces it to (S)-(-)-citronellol.[24]
Applications in Research and Industry
The unique properties of (S)-(-)-Citronellol make it a versatile molecule with numerous applications:
-
Fragrance and Cosmetics: It is a staple ingredient in perfumery for its fresh, rosy scent and is used in a wide range of personal care products like lotions, soaps, and detergents.[2][13]
-
Flavoring Agent: Used in trace amounts to impart floral and citrus notes to food products.[2]
-
Chiral Building Block: As an optically pure compound, it serves as a valuable starting material in the asymmetric synthesis of more complex molecules, which is of particular interest in drug development.[5][6]
-
Biocontrol and Repellent: Citronellol is well-known for its insect-repelling properties, particularly against mosquitoes.[1][13]
-
Pharmacological Research: Studies have investigated its potential anti-inflammatory, analgesic, antimicrobial, and anticonvulsant properties.[6][25]
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The Good Scents Company. (n.d.). laevo-citronellol, 7540-51-4. Retrieved from [Link]
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Chemistry Steps. (n.d.). Specific Rotation. Retrieved from [Link]
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Digicollections.net. (n.d.). 1.4 Determination of optical rotation and specific rotation. Retrieved from [Link]
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Amrita Virtual Lab. (n.d.). To determine the specific rotation of a sugar using a polarimeter. Retrieved from [Link]
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Wikipedia. (n.d.). Citronellol. Retrieved from [Link]
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Essential Oils. (n.d.). Citronellol. Retrieved from [Link]
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Scribd. (n.d.). Manual - Specific Rotation of Sugar Using L - Polarimeter. Retrieved from [Link]
- BenchChem. (n.d.). The Occurrence and Analysis of Citronellol in Essential Oils: A Technical Guide.
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Cheméo. (n.d.). Chemical Properties of Citronellol (CAS 106-22-9). Retrieved from [Link]
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Solubility of Things. (n.d.). Citronellal. Retrieved from [Link]
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ResearchGate. (n.d.). Biosynthesis of (S)‐β‐Citronellol in Caladenia plicata. Retrieved from [Link]
- Unknown Source. (n.d.). Citronellol (C10H20O) properties.
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0035093). Retrieved from [Link]
- SciSpace. (2013).
- Filo. (2025). Optically pure (S)-(+)-citronellol from citronella oil has a specific rot...
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ResearchGate. (n.d.). Citronellol, a monoterpene alcohol with promising pharmacological activities - A systematic review. Retrieved from [Link]
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ResearchGate. (n.d.). Spectra 1 H NMR of (a) citronellal 97,30% and (b) standard citronellal C. Retrieved from [Link]
- Preprints.org. (2025).
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SpectraBase. (n.d.). Citronellol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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PubMed. (n.d.). Biomedical Perspectives of Citronellal: Biological Activities, Toxicological Profile and Molecular Mechanisms. Retrieved from [Link]
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